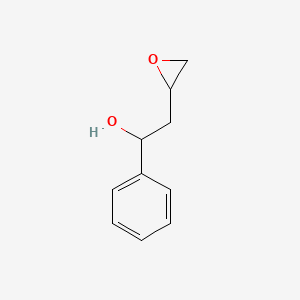

2-Oxiraneethanol, alpha-phenyl-

Description

Contextualization within Organic Synthesis and Reaction Mechanism Studies

In the realm of organic synthesis, 2-Oxiraneethanol, alpha-phenyl- serves as a valuable intermediate. cymitquimica.com The presence of both a nucleophilic hydroxyl group and an electrophilic epoxide ring within the same molecule allows for a variety of intramolecular and intermolecular reactions. The epoxide, a three-membered cyclic ether, is characterized by significant ring strain, making it susceptible to ring-opening reactions by nucleophiles. masterorganicchemistry.com This reactivity is fundamental to its application in constructing more complex molecular architectures.

The study of its reactions provides insights into fundamental mechanistic principles. For instance, the regioselectivity and stereoselectivity of the epoxide ring-opening are of significant interest to chemists. Understanding how different reagents and reaction conditions influence the outcome of these reactions helps in the development of new synthetic methodologies. The interplay between the hydroxyl group and the epoxide ring can lead to complex reaction pathways, including intramolecular cyclizations, which are a subject of mechanistic investigation. researchgate.net

Foundational Aspects and Structural Features Relevant to Reactivity

The reactivity of 2-Oxiraneethanol, alpha-phenyl- is dictated by its key structural features: the phenyl group, the hydroxyl group, and the epoxide ring.

Hydroxyl Group: The hydroxyl (-OH) group is a versatile functional group. It can act as a nucleophile, attacking the electrophilic carbons of the epoxide ring in an intramolecular fashion. It can also be deprotonated to form an alkoxide, a more potent nucleophile. Furthermore, the hydroxyl group can be converted into a better leaving group, facilitating other transformations. Its ability to form hydrogen bonds can also influence the conformational preferences of the molecule and its interactions with solvents and reagents. cymitquimica.com

Epoxide Ring: The high reactivity of the epoxide ring is its most defining characteristic. The ring strain makes it prone to nucleophilic attack, which can occur at either of the two carbon atoms of the ring. masterorganicchemistry.com The substitution pattern on the epoxide ring and the nature of the nucleophile and catalyst determine the regioselectivity of the ring-opening reaction.

Theoretical calculations, such as those performed using Density Functional Theory (DFT), have been employed to investigate the conformational stability of related molecules like 2-phenylethanol, highlighting the role of intramolecular interactions in determining the most stable structures. researchgate.net These computational approaches can also be applied to understand the reactivity of 2-Oxiraneethanol, alpha-phenyl-.

Table 1: Key Structural Features and Their Influence on Reactivity

| Structural Feature | Influence on Reactivity |

| Phenyl Group | Electronic effects (resonance stabilization), steric hindrance. turito.comlibretexts.org |

| Hydroxyl Group | Nucleophilic character, potential for intramolecular reactions, can be converted to a leaving group. cymitquimica.com |

| Epoxide Ring | High ring strain, electrophilic carbons susceptible to nucleophilic attack and ring-opening. masterorganicchemistry.com |

Significance as a Chiral Intermediate and Mechanistic Probe

2-Oxiraneethanol, alpha-phenyl- possesses two stereocenters, one at the carbon bearing the hydroxyl group and the other at the alpha-carbon of the oxirane ring. This chirality makes it a valuable intermediate in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. mdpi.com The use of enantiomerically pure forms of this compound allows for the synthesis of complex chiral molecules with defined stereochemistry. chemspider.comnih.gov

The compound also serves as a mechanistic probe to investigate the stereochemical course of reactions. By using a specific stereoisomer of 2-Oxiraneethanol, alpha-phenyl- as a starting material and analyzing the stereochemistry of the product, chemists can deduce the mechanism of the transformation. For example, the ring-opening of a chiral epoxide can proceed with either inversion or retention of configuration at the attacked carbon, providing crucial information about the reaction mechanism (e.g., SN2 versus SN1 type).

Overview of Research Trajectories and Open Questions

Current research involving 2-Oxiraneethanol, alpha-phenyl- and related hydroxy epoxides continues to explore new synthetic applications and delve deeper into their reaction mechanisms. One area of focus is the development of new catalytic systems that can control the regio- and stereoselectivity of the epoxide ring-opening reactions. This includes the use of Lewis acids and other promoters to activate the epoxide and direct the nucleophilic attack. researchgate.net

An ongoing area of inquiry is the precise role of the hydroxyl group in modulating the reactivity of the epoxide. The extent of its participation as an internal nucleophile versus its role in directing external nucleophiles is a subject of detailed mechanistic studies. Furthermore, the development of more efficient and scalable syntheses of enantiomerically pure 2-Oxiraneethanol, alpha-phenyl- remains a practical goal for its wider application in asymmetric synthesis. The exploration of its utility in the synthesis of biologically active compounds and new materials is also a promising avenue for future research. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-yl)-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-10(6-9-7-12-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRDVDYYALLWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Approaches to 2 Oxiraneethanol, Alpha Phenyl

Established Synthetic Routes for Oxiraneethanol Scaffolds

The construction of the 2-Oxiraneethanol, alpha-phenyl- framework can be achieved through several established synthetic strategies. These methods often involve the formation of the oxirane ring from a suitable acyclic precursor, typically an allylic alcohol.

Chemical Synthesis Pathways and Strategies

A primary and widely utilized pathway to 2-Oxiraneethanol, alpha-phenyl- and related structures is the epoxidation of an allylic alcohol precursor. The most common precursor for this target molecule is cinnamyl alcohol. The epoxidation of the double bond in cinnamyl alcohol directly yields the desired oxirane ring.

Another classical approach to the synthesis of α,β-epoxy esters is the Darzens condensation . thieme-connect.degoogle.comchemsynthesis.com This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. thieme-connect.degoogle.com For the synthesis of a structure related to 2-Oxiraneethanol, alpha-phenyl-, benzaldehyde (B42025) could be reacted with an α-haloacetate ester. The resulting glycidic ester can then be subjected to reduction to afford the target alcohol. The mechanism involves the formation of a carbanion at the halogenated position of the ester, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. chemsynthesis.com An intramolecular SN2 reaction subsequently forms the epoxide ring. google.com

Multi-step Organic Chemistry Reactions for Compound Formation

The synthesis of 2-Oxiraneethanol, alpha-phenyl- is inherently a multi-step process, often starting from readily available materials. A common sequence involves:

Formation of the Allylic Alcohol : Cinnamyl alcohol, the direct precursor for epoxidation, can be synthesized through various methods, such as the reduction of cinnamaldehyde.

Epoxidation : The allylic alcohol is then subjected to an epoxidation reaction to form the oxirane ring. This step is crucial for establishing the stereochemistry of the final product.

Work-up and Purification : Following the reaction, standard aqueous work-up and purification techniques, such as column chromatography, are employed to isolate the desired 2-Oxiraneethanol, alpha-phenyl-.

A representative multi-step synthesis starting from benzaldehyde could involve a Wittig reaction or a Horner-Wadsworth-Emmons reaction to generate a cinnamyl ester, which is then reduced to cinnamyl alcohol, followed by epoxidation. Alternatively, a multi-step sequence starting from styrene (B11656) involves its conversion to the corresponding epoxide, followed by regioselective ring-opening to introduce the hydroxymethyl group. youtube.com

Catalytic Transformations in Synthesis

Catalysis plays a pivotal role in the synthesis of oxiraneethanols, particularly in achieving high efficiency and stereoselectivity. Various metal-based catalysts have been developed for the epoxidation of allylic alcohols.

Titanium-catalyzed epoxidations , notably the Sharpless-Katsuki epoxidation, are renowned for their high enantioselectivity in the epoxidation of prochiral allylic alcohols. organic-chemistry.org This reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)4), an optically active dialkyl tartrate (most commonly diethyl tartrate or diisopropyl tartrate), and tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgacs.org The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation.

Vanadium-catalyzed epoxidations also show high selectivity for allylic alcohols. wikipedia.org These catalysts, often derived from vanadyl acetylacetonate (B107027) (VO(acac)2), direct the epoxidation syn to the hydroxyl group, offering a powerful tool for diastereoselective synthesis. wikipedia.org The reaction rates for vanadium-catalyzed epoxidations of allylic alcohols are significantly accelerated compared to alkenes lacking the hydroxyl directing group. wikipedia.org

More recently, tungsten-based catalysts have emerged as effective for the asymmetric epoxidation of allylic and homoallylic alcohols using aqueous hydrogen peroxide as a green oxidant. acs.org A complex of tungsten with a bishydroxamic acid ligand has shown excellent yields and high enantioselectivity for the epoxidation of cinnamyl alcohol. acs.org

Stereocontrolled Synthesis of Oxirane-Containing Structures

The control of stereochemistry is paramount in the synthesis of 2-Oxiraneethanol, alpha-phenyl-, which contains two adjacent stereocenters. Both enantioselective and diastereoselective methods are crucial for accessing specific stereoisomers.

Enantioselective Synthesis via Asymmetric Epoxidation

The Sharpless asymmetric epoxidation stands as the cornerstone for the enantioselective synthesis of 2-Oxiraneethanol, alpha-phenyl- from cinnamyl alcohol. organic-chemistry.orglboro.ac.uk The predictability of the stereochemical outcome based on the chirality of the diethyl tartrate ligand makes it a highly valuable synthetic tool.

| Catalyst System | Chiral Ligand | Oxidant | Substrate | Enantiomeric Excess (ee) |

| Ti(OiPr)4 | (+)-Diethyl tartrate | TBHP | trans-Cinnamyl alcohol | High (typically >90%) |

| Ti(OiPr)4 | (-)-Diethyl tartrate | TBHP | trans-Cinnamyl alcohol | High (typically >90%) |

| Tungsten-Bishydroxamic Acid | Chiral Bishydroxamic Acid | H2O2 | trans-Cinnamyl alcohol | up to 94% acs.org |

The mechanism of the Sharpless epoxidation involves the formation of a chiral titanium-tartrate-hydroperoxide complex. The allylic alcohol substrate coordinates to the titanium center, and the oxygen atom is delivered to one face of the double bond, directed by the chiral tartrate ligand. acs.org

Diastereoselective Control in Related Epoxide Formations

Diastereoselectivity in the epoxidation of allylic alcohols is often governed by the directing effect of the hydroxyl group. For acyclic allylic alcohols, the conformation of the substrate plays a key role in determining the facial selectivity of the epoxidation.

The vanadium-catalyzed epoxidation of allylic alcohols generally proceeds with high syn-diastereoselectivity. wikipedia.org This is attributed to the coordination of the allylic alcohol to the vanadium center, which directs the oxidant to the same face of the double bond as the hydroxyl group.

For cyclic allylic alcohols, the stereochemical outcome is influenced by the conformational preference of the hydroxyl group (axial vs. equatorial). wikipedia.org While m-CPBA epoxidation shows selectivity based on hydrogen bonding, metal-catalyzed systems like vanadium show a strong preference for the syn-diastereomer, even when steric factors might suggest otherwise. wikipedia.org

In the context of substituted oxiranes, the reaction of heterocyclic ketones with diazomethane (B1218177) has been shown to produce single diastereomeric oxiranes, highlighting the influence of the existing stereochemistry on the formation of new stereocenters. youtube.com

Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

The stereoselective synthesis of epoxides, including derivatives structurally similar to 2-Oxiraneethanol, alpha-phenyl-, such as styrene oxide, is a pivotal area of research, heavily relying on the use of chiral auxiliaries and catalysts to control the stereochemical outcome. rsc.orgtandfonline.com A chiral auxiliary is a stereogenic group temporarily incorporated into a reactant to direct the stereoselectivity of a subsequent reaction. rsc.org

Significant advancements in asymmetric epoxidation have been achieved using metal-based catalysts featuring chiral ligands. Chiral (salen)Mn(III) complexes, for instance, have demonstrated high efficacy in the asymmetric epoxidation of styrene and its derivatives. mdpi.com These catalysts, when used with oxidants like sodium hypochlorite (B82951) (NaClO) in the presence of a phase-transfer catalyst like N-phenyl-N'-(p-nitrobenzyl)piperazine N-oxide (PPNO) or meta-chloroperoxybenzoic acid (m-CPBA) with N-methylmorpholine N-oxide (NMO), can achieve high yields and enantioselectivity, comparable to the well-established Jacobsen's catalyst. mdpi.com Furthermore, chiral dioxiranes, generated in situ from specific ketones, have proven effective for the asymmetric epoxidation of various styrenes, yielding enantiomeric excesses (ee) in the range of 80-92%. researchgate.net

Electrochemical methods also offer a pathway for stereoselective synthesis. The asymmetric electrochemical epoxidation of olefins can be catalyzed by chiral Mn-salen complexes, demonstrating a green and sustainable approach to producing chiral epoxides. researchgate.net Another strategy involves the use of chiral N-sulfinyl imines derived from glyoxylate, which can undergo stereoselective C-radical addition through visible light-promoted photoredox catalysis to synthesize unnatural α-amino acid derivatives, showcasing the versatility of chiral auxiliaries in complex syntheses. acs.org

Below is a table summarizing the performance of selected chiral catalysts in the epoxidation of styrene, a precursor to 2-Oxiraneethanol, alpha-phenyl-.

| Catalyst/System | Oxidant | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Dioxirane (from ketone 4) | Not specified | Styrene Oxide | 80-92% | researchgate.net |

| Chiral (pyrrolidine salen)Mn(III) | NaClO/PPNO | Styrene Oxide | High | mdpi.com |

| Chiral (pyrrolidine salen)Mn(III) | m-CPBA/NMO | Styrene Oxide | High | mdpi.com |

| Chiral Mn-salen complex | Electrochemical | Olefin Epoxides | Not specified | researchgate.net |

Novel Synthetic Strategies for Advanced Derivatives

Recent synthetic chemistry has focused on developing novel strategies to create advanced derivatives from epoxide precursors like 2-Oxiraneethanol, alpha-phenyl-. These methods include Grignard reactions, the use of organometallic reagents, and one-pot reaction sequences.

Grignard Reactions in Alpha-Substituted Ether Synthesis

Grignard reagents (organomagnesium halides) are powerful nucleophiles that react with epoxides in a ring-opening reaction to form new carbon-carbon bonds. acs.orgosti.gov This reaction is a cornerstone for synthesizing a variety of alcohol derivatives. When a Grignard reagent reacts with an epoxide, it typically attacks the less sterically hindered carbon atom, leading to the formation of a secondary or tertiary alcohol after acidic workup. osti.gov

In the context of 2-Oxiraneethanol, alpha-phenyl-, which is a glycidol (B123203) derivative, Grignard reagents can be used to synthesize alpha-substituted ethers. The reaction of a Grignard reagent with a glycidyl (B131873) ether or tosylate proceeds via nucleophilic attack on one of the epoxide carbons. For instance, the reaction of o-methoxyphenylmagnesium bromide with benzyl (B1604629) glycidol in the presence of a copper(I) iodide (CuI) catalyst results in the opening of the epoxide ring to form a new alcohol. wikipedia.org Similarly, reacting glycidyl tosylate with an excess of a Grignard reagent can lead to the formation of the corresponding alcohol, which can then be further manipulated. wikipedia.org This methodology allows for the introduction of a wide range of alkyl or aryl groups, leading to diverse alpha-substituted ether derivatives. The reaction of Grignard reagents with phenyl glycidyl ether has been shown to produce a secondary alcohol, with the product ratio influenced by the size of the Grignard reagent's alkyl group. researchgate.net

Utilization of Organotin Reagents in Epoxide Derivatization

Organotin reagents have emerged as versatile tools in organic synthesis, particularly for the derivatization of epoxides. wikipedia.org They can act as Lewis acids or be used in transition-metal-catalyzed reactions to achieve regio- and stereoselective ring-opening. rsc.orgosti.gov

Organotin phosphate (B84403) condensates have been successfully employed as catalysts for the highly regioselective ring-opening of epoxides with alcohols. This method is notable because the alcohol attacks the more substituted (benzylic) carbon of styrene oxide, leading to a complete inversion of stereochemistry at that center. This catalytic system has been applied to the conversion of commercially available (R)-styrene oxide into its (S)-enantiomer.

Furthermore, organotin oxides, such as bis(chlorodibutyltin) oxide, can function as Lewis acids to assist in the ring-opening of epoxides. In the presence of halogenated alcohols, these reagents can facilitate the formation of halohydrins with high regioselectivity. rsc.org The combination of SnCl₂ with LiOH, in the presence of a palladium or platinum catalyst, promotes the reaction of epoxides with organic halides to yield homoallylic and homopropargyl alcohols. osti.gov This demonstrates the tunability of organotin reagents for creating complex alcohol structures from simple epoxides.

One-Pot Reaction Sequences for Complex Epoxide Structures

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot strategies have been developed for the synthesis of complex structures starting from styrene oxide and its derivatives.

One such strategy involves the one-pot synthesis of cyclic carbonates from styrene oxide by cycloaddition with carbon dioxide (CO₂). This reaction can be catalyzed by various systems, including metal-organic frameworks and quaternary ammonium (B1175870) salts, often under solvent-free conditions. Another approach is the one-pot conversion of styrene to phenylacetaldehyde (B1677652), which proceeds through a styrene oxide intermediate. This oxidation can be catalyzed by metal oxides, such as Ag₂O, using cumene (B47948) hydroperoxide as the oxidant, achieving good selectivity for phenylacetaldehyde.

Enzymatic one-pot reactions have also been developed. For example, a chemo-enzymatic cascade involving enzymatic asymmetric epoxidation of a styrene derivative followed by regioselective azidolysis can produce highly enantioenriched aromatic α-azido alcohols. Similarly, the enantioconvergent biotransformation of racemic styrene oxide using two recombinant microbial epoxide hydrolases in one pot has been demonstrated.

The following table highlights some one-pot reactions involving styrene oxide.

| Reactants | Catalyst/System | Product | Key Features | Reference |

| Styrene Oxide, CO₂ | Metal-Organic Frameworks / Quaternary Ammonium Salts | Styrene Carbonate | Solvent-free conditions | |

| Styrene, Cumene Hydroperoxide | Ag₂O | Phenylacetaldehyde | Single-step, one-pot method | |

| Styrene Derivative, Azide (B81097) | Styrene Monooxygenase (SfStyA) | α-Azido alcohol | Chemo-enzymatic cascade, high ee | |

| Racemic Styrene Oxide | Two recombinant Epoxide Hydrolases | (R)-1,2-phenylethanediol | Enantioconvergent biotransformation |

Biosynthetic Pathways and Biotransformation Studies

The compound 2-Oxiraneethanol, alpha-phenyl- (styrene glycol) is a key metabolite in the biotransformation of styrene. In biological systems, styrene is first oxidized to phenyloxirane (styrene oxide) primarily by cytochrome P-450 monooxygenases. rsc.org This epoxide is a reactive intermediate that can be detoxified through several pathways.

The primary pathway for the detoxification of styrene oxide is enzymatic hydrolysis to form styrene glycol (1-phenylethane-1,2-diol). This reaction is catalyzed by epoxide hydrolases (EHs). Studies in mice have shown that hepatic and pulmonary microsomal preparations can metabolize racemic, (R)-, and (S)-styrene oxide to styrene glycol. The activity of epoxide hydrolase can be enantioselective; for instance, the enzyme favors the (S)-enantiomer of phenyloxirane for hydrolysis. Various microorganisms, including Saccharomyces cerevisiae and endophytic Streptomyces, possess epoxide hydrolases that can hydrolyze styrene oxide. An epoxide hydrolase from a Streptomyces species demonstrated broad substrate scope, effectively hydrolyzing styrene oxide to its corresponding 1,2-diol.

Styrene oxide can also be isomerized to phenylacetaldehyde by styrene oxide isomerase (SOI). rsc.org Phenylacetaldehyde is then typically oxidized to phenylacetic acid. rsc.org Another metabolic route involves conjugation with glutathione (B108866), catalyzed by glutathione S-transferases, which is another major pathway for the detoxification of styrene oxide. osti.gov This reaction is also stereoselective, favoring the (R)-enantiomer of the epoxide. The major urinary metabolites resulting from styrene exposure are mandelic acid and phenylglyoxylic acid, which are further oxidation products of styrene glycol. osti.gov

The table below outlines the key enzymes and products in the biotransformation of styrene.

| Precursor | Enzyme | Product | Organism/System | Reference |

| Styrene | Cytochrome P-450 | Phenyloxirane (Styrene Oxide) | Mammals, Microorganisms | rsc.org |

| Phenyloxirane | Epoxide Hydrolase (EH) | 1-Phenylethane-1,2-diol (Styrene Glycol) | Mice, S. cerevisiae, Streptomyces | |

| Phenyloxirane | Styrene Oxide Isomerase (SOI) | Phenylacetaldehyde | Bacteria (Pseudomonas, Rhodococcus) | rsc.org |

| Phenyloxirane | Glutathione S-transferase | Glutathione conjugate | Mammals | osti.gov |

| 1-Phenylethane-1,2-diol | Dehydrogenases | Mandelic Acid, Phenylglyoxylic acid | Mammals | osti.gov |

Reactivity Profiles and Mechanistic Investigations of 2 Oxiraneethanol, Alpha Phenyl Transformations

Epoxide Ring-Opening Reactions

The strained three-membered ring of epoxides, including 2-Oxiraneethanol, alpha-phenyl- (also known as styrene (B11656) oxide), makes them susceptible to ring-opening reactions. fiveable.me This reactivity is a cornerstone of their utility in organic synthesis. The regioselectivity and stereoselectivity of these reactions are influenced by various factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. fiveable.menumberanalytics.com

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the epoxide ring is a common and versatile transformation. numberanalytics.com Strong nucleophiles, such as those with a negative charge, readily open the epoxide ring through an SN2-like mechanism. csbsju.edulibretexts.org In this pathway, the nucleophile attacks one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond and the formation of a new carbon-nucleophile bond. The reaction is typically completed by protonation of the resulting alkoxide. csbsju.edu

The strength and basicity of the nucleophile play a significant role in the reaction's outcome. Stronger nucleophiles generally lead to more efficient and regioselective reactions. numberanalytics.com The choice of solvent can also influence the reaction rate, with polar protic solvents often accelerating nucleophilic ring-opening. fiveable.me

Common nucleophiles that react with epoxides include:

Water

Alcohols

Amines

Halides fiveable.me

Carbanions (e.g., from organometallic reagents)

For styrene oxide derivatives, nucleophilic attack can occur at either the benzylic (α) or the terminal (β) carbon. acs.org Under basic or neutral conditions with strong, unhindered nucleophiles, the attack predominantly occurs at the less sterically hindered terminal carbon atom. csbsju.edulibretexts.org

Electrophilic Ring-Opening Mechanisms

In the presence of an acid catalyst, the ring-opening of epoxides is facilitated by the protonation of the epoxide oxygen. csbsju.edumasterorganicchemistry.com This initial step makes the epoxide a better electrophile and enhances its reactivity towards even weak nucleophiles. numberanalytics.comcsbsju.edu The protonated epoxide is more susceptible to nucleophilic attack, leading to the opening of the ring. masterorganicchemistry.com

The mechanism of acid-catalyzed ring-opening can have characteristics of both SN1 and SN2 reactions. csbsju.edulibretexts.org The C-O bond begins to break before the nucleophile attacks, leading to a buildup of positive charge on the more substituted carbon atom. libretexts.org This is because tertiary and secondary carbocations are more stable than primary carbocations. masterorganicchemistry.com Consequently, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon of the epoxide ring. libretexts.orgmasterorganicchemistry.com

Lewis acids can also be employed to catalyze the ring-opening of epoxides. numberanalytics.comcanterbury.ac.nz They coordinate with the epoxide oxygen, increasing the electrophilicity of the carbon atoms and promoting nucleophilic attack. numberanalytics.com Studies on styrene oxide derivatives with Lewis acids like BF₃·OEt₂ and LiClO₄ have shown that the reaction can proceed through a carbocation intermediate. canterbury.ac.nz The opening of the epoxide ring involves the rotation of the Lewis acid-coordinated oxygen. canterbury.ac.nz

Regioselectivity and Stereospecificity of Ring-Opening

The regioselectivity of epoxide ring-opening refers to the preference for nucleophilic attack at one of the two carbon atoms of the epoxide ring. numberanalytics.com This is a critical aspect that determines the structure of the final product. The regioselectivity is primarily influenced by steric and electronic effects. numberanalytics.comnumberanalytics.com

Under basic or neutral conditions (SN2-like): Nucleophilic attack generally occurs at the less sterically hindered carbon atom. numberanalytics.comcsbsju.edu For 2-Oxiraneethanol, alpha-phenyl-, this would be the terminal (β) carbon.

Under acidic conditions (SN1-like): Nucleophilic attack preferentially occurs at the more substituted carbon atom, which can better stabilize the developing positive charge. libretexts.orgmasterorganicchemistry.com In the case of 2-Oxiraneethanol, alpha-phenyl-, this is the benzylic (α) carbon.

Stereospecificity refers to the stereochemical outcome of the reaction, where a specific stereoisomer of the starting material leads to a specific stereoisomer of the product. organicchemistrytutor.com The ring-opening of epoxides is typically a stereospecific process.

In both acid- and base-catalyzed ring-opening reactions that proceed via an SN2-like mechanism, the nucleophile attacks from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the carbon atom that is attacked. libretexts.org Studies on the hydrolysis of styrene oxide have shown that the reaction can proceed with inversion of stereochemistry at the benzylic carbon. acs.org

| Condition | Predominant Site of Attack | Stereochemistry |

| Basic/Neutral | Less substituted carbon (β-carbon) | Inversion of configuration |

| Acidic | More substituted carbon (α-carbon) | Inversion of configuration |

Hydrolytic Kinetic Resolution (HKR) Mechanisms and Catalytic Improvement

Hydrolytic kinetic resolution (HKR) is a powerful method for obtaining enantiomerically enriched epoxides and 1,2-diols from a racemic mixture of epoxides. nih.govacs.org This process relies on the selective hydrolysis of one enantiomer of the epoxide, leaving the unreacted enantiomer in high enantiomeric excess. acs.org Chiral salen-metal complexes, particularly those with cobalt (Co), are highly effective catalysts for this transformation. nih.govresearchgate.net

The mechanism of the HKR catalyzed by (salen)Co complexes has been a subject of detailed investigation. It is understood to involve a cooperative bimetallic catalytic mechanism. nih.gov The active catalytic species, a (salen)Co-OH complex, is generated in situ from a precatalyst, such as (salen)Co-OAc. nih.govrsc.org One molecule of the catalyst acts as a Lewis acid to activate the epoxide, while the other delivers the hydroxide (B78521) nucleophile. rsc.org

Significant efforts have been made to improve the catalytic systems for HKR. These include:

Development of Heterobimetallic Systems: Combining two different metal-salen complexes, such as cobalt and manganese, has been shown to enhance selectivity. rsc.org The manganese complex is thought to inhibit a less selective monometallic pathway. rsc.org

Catalyst Immobilization: Supporting the salen catalysts on polymers or confining them within nanocages has been explored to facilitate catalyst recovery and reuse. nih.govscispace.com

Modification of the Salen Ligand: Fine-tuning the electronic and steric properties of the salen ligand can impact the catalyst's activity and selectivity. researchgate.net

The HKR of styrene oxide and its derivatives has been successfully demonstrated, providing access to valuable chiral building blocks with high enantiomeric purity. researchgate.netiitm.ac.inunipd.it

| Catalyst System | Key Features | Application |

| (salen)Co-OAc | Highly efficient for a wide range of terminal epoxides. acs.orgunipd.it | General access to enantioenriched epoxides and diols. unipd.it |

| Heterobimetallic Co/Mn-salen | Enhanced enantioselectivity. rsc.org | HKR of terminal epoxides like epibromohydrin. rsc.org |

| [Co(salen)] in nanocages | Enhanced cooperative activation effect. nih.gov | Improved catalytic activity for HKR. nih.gov |

Reactions Involving the Alpha-Phenyl Moiety

Aromatic Substitution Reactions

The phenyl group of 2-Oxiraneethanol, alpha-phenyl- is an aromatic ring and can, in principle, undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgnumberanalytics.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution—ortho, meta, or para) of the reaction are influenced by the existing substituent on the ring. wikipedia.org

The oxiraneethanol group is generally considered an activating group, meaning it would direct incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.org This is due to the ability of the oxygen atom's lone pairs to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate formed during the substitution. libretexts.org

However, the reactivity of the epoxide ring itself often complicates electrophilic aromatic substitution reactions on 2-Oxiraneethanol, alpha-phenyl-. The conditions typically required for SEAr, which often involve strong acids or Lewis acids, can also promote the ring-opening of the epoxide. masterorganicchemistry.comcanterbury.ac.nz This can lead to a mixture of products or polymerization. Therefore, performing selective electrophilic aromatic substitution on the phenyl ring without affecting the epoxide moiety presents a significant synthetic challenge.

While direct electrophilic aromatic substitution on 2-Oxiraneethanol, alpha-phenyl- is not commonly reported due to the reactive nature of the epoxide, the functionalization of the phenyl ring is often achieved by using a pre-functionalized styrene derivative to synthesize the corresponding substituted styrene oxide. acs.org For instance, para-substituted styrene oxides are used to study the effects of substituents on enzymatic reactions and metabolic pathways. acs.orgnih.gov

Side-Chain Oxidations and Reductions

The ethanol (B145695) side-chain of 2-Oxiraneethanol, alpha-phenyl- presents a site for various oxidative and reductive transformations. While specific studies on the direct oxidation or reduction of this particular molecule are not extensively detailed in the reviewed literature, the reactivity can be inferred from analogous chemical systems.

Photocatalytic oxidation of similar β-O-4 lignin (B12514952) model compounds, such as 2-phenoxy-1-phenylethanol (B2873073), has been investigated. rsc.org In these studies, the alcohol group is oxidized. For instance, using a Cd-MOF/S/Ni–NiO composite material, 2-phenoxy-1-phenylethanol was almost completely converted, yielding phenol (B47542) and acetophenone (B1666503) as major products, alongside 2-phenoxy-1-phenylethanone. rsc.org The yield of the ketone, 2-phenoxy-1-phenylethanone, increased significantly with the addition of Ni-NiO, indicating that the secondary alcohol of the side-chain was oxidized. rsc.org This suggests that the ethanol side-chain of 2-Oxiraneethanol, alpha-phenyl- could similarly be oxidized to an aldehyde or carboxylic acid under appropriate conditions.

Reductive processes would likely target the epoxide ring before the ethanol side-chain under typical catalytic hydrogenation conditions. However, specific reductions focusing solely on the ethanol side-chain without affecting the epoxide are less common and would require chemoselective reagents that specifically target the hydroxyl group for deoxygenation, which is a challenging transformation.

Reactions at the Ethanol Functional Group

The hydroxyl group of 2-Oxiraneethanol, alpha-phenyl- is a key site for derivatization, allowing for the synthesis of a variety of esters and ethers.

Esterification: The esterification of the hydroxyl group can be achieved through reaction with carboxylic acids or their derivatives. A patented method describes the esterification of various substituted oxirane compounds with carboxylic acids using a dual activation catalytic system of iron(III) chloride and pyridine. google.com This solvent-free method efficiently produces β-hydroxy esters. google.com For example, the reaction of 2-phenyloxirane with 2-ethylbutyric acid resulted in a 100% conversion and yield of the corresponding ester. google.com This indicates that the hydroxyl group of 2-Oxiraneethanol, alpha-phenyl- can be readily esterified under similar conditions.

Etherification: The formation of ethers from the hydroxyl group is another important derivatization. For instance, the reaction of 2-(2-(allyloxy)ethoxy)ethanol (B84680) demonstrates the formation of an ether linkage at the hydroxyl position. nih.gov While this is not a direct derivatization of 2-Oxiraneethanol, alpha-phenyl-, it illustrates a common synthetic route for ether formation. The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, would be a standard method to achieve etherification of the ethanol side-chain.

The proximity of the hydroxyl group to the epoxide ring in 2-Oxiraneethanol, alpha-phenyl- allows for intramolecular cyclization reactions, typically leading to the formation of substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings. These reactions can be catalyzed by acids or bases.

Base-catalyzed intramolecular cyclization is a common method for synthesizing substituted benzo[b]furans from 2-ynylphenols, which proceeds through a nucleophilic attack of the deprotonated hydroxyl group. nih.govrsc.org Similarly, superbases like phosphazene P4-tBu can catalyze the intramolecular cyclization of o-alkynylphenyl ethers to form 2,3-disubstituted benzofurans. rsc.org

Acid-catalyzed cyclizations are also prevalent. Studies on epoxy alcohols have shown that water can promote regioselective cyclization. nih.govmit.edu In some cases, the presence of a nearby functional group, like a tetrahydropyran ring, can synergistically enhance the regioselectivity of the cyclization. nih.govmit.edu Kinetic studies of diepoxy alcohols have revealed that these cyclization cascades proceed in a stepwise manner, with the rate and selectivity of the reaction increasing after the initial cyclization event. acs.orgnih.govmit.edu

The table below summarizes the conditions and outcomes of intramolecular cyclizations for related epoxy alcohol systems.

| Catalyst/Promoter | Substrate Type | Major Product | Reference |

| Neutral Water | Diepoxy alcohol | Tetrahydropyran-fused system | acs.org |

| Water/DMSO | Epoxy alcohol with tetrahydropyran | 6-membered ring product | mit.edu |

| Cs2CO3 | 2-ynylphenols | 2-substituted benzo[b]furans | nih.gov |

| Phosphazene P4-tBu | o-alkynylphenyl ethers | 2,3-disubstituted benzofurans | rsc.org |

Advanced Mechanistic Studies

Kinetic studies are crucial for understanding the reaction mechanisms of 2-Oxiraneethanol, alpha-phenyl-. Detailed kinetic analyses have been performed on related epoxy alcohol cyclizations.

A study on the endo-selective epoxide-opening cascade of a diepoxy alcohol in neutral water utilized 1H NMR spectroscopy to monitor the reaction progress. acs.orgnih.govmit.edu This allowed for the observation of monoepoxide intermediates, confirming a stepwise mechanism rather than a concerted one. acs.orgnih.gov The rate constants for each step were determined, revealing that the cyclization becomes faster and more regioselective as the cascade proceeds. acs.orgnih.gov

In another study, the cyclization of an epoxy alcohol containing a tetrahydropyran ring was investigated in water/dimethyl sulfoxide (B87167) mixtures. nih.govmit.edu Kinetic measurements suggested a competition between a selective and an unselective pathway, with the number of water molecules involved being a key factor. nih.govmit.edu The reaction was found to be under kinetic control, with the six-membered ring product being favored. mit.edu

The rates of reactions involving sulfonium (B1226848) ylides with epoxides have also been determined by following the disappearance of the UV/Vis absorption of the ylides under pseudo-first-order conditions. uni-muenchen.de Such kinetic data is essential for elucidating the detailed reaction pathways and the influence of various factors on reaction rates.

The following table presents kinetic data from a study on epoxy alcohol cyclization.

| Substrate | Conditions | Observed Rate Constant (kobs) | Reference |

| Epoxy alcohol 1a | D2O, pD 7.0, 20 °C | (1.1 ± 0.2) x 10^-6 s^-1 | mit.edu |

| Epoxy alcohol 1b | D2O, pD 7.0, 20 °C | (1.6 ± 0.1) x 10^-5 s^-1 | mit.edu |

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. wikipedia.org For derivatives of 2-Oxiraneethanol, alpha-phenyl-, such as styrene derivatives, deuterium (B1214612) labeling has been used to study reaction pathways.

A method for the α-selective deuteration of styrenes has been developed using a base-catalyzed reversible addition of methanol-d4 (B120146) in DMSO-d6. dicp.ac.cn This technique allows for the specific incorporation of deuterium at the α-position of the styrene double bond. dicp.ac.cn The success of this method is highly dependent on the methanol (B129727) concentration to avoid competing side reactions like polymerization. dicp.ac.cnacs.org

Furthermore, isotopic labeling has been employed to investigate the rearrangement of styrene oxide derivatives. core.ac.ukcore.ac.uk For example, the reaction of R-(+)-styrene oxide doubly labeled with deuterium at the primary position with borane-d3 was proposed to yield S-(-)-2-phenylethanol-1,1,2-d3, which would provide insight into the concertedness of the rearrangement-hydride transfer mechanism. core.ac.uk

The use of isotopically labeled compounds is also fundamental in elucidating metabolic pathways of drugs and for quantitative mass spectrometry. acs.orgeuropa.eurug.nl While specific isotopic labeling studies on 2-Oxiraneethanol, alpha-phenyl- were not found in the search, the methodologies applied to styrene and styrene oxide are directly relevant for future mechanistic investigations of this compound.

Investigation of Solvent Effects on Reaction Rates

The solvent environment plays a crucial role in the kinetics of chemical reactions, influencing reaction rates by stabilizing or destabilizing reactants, transition states, and products. In the context of the ring-opening of epoxides like styrene oxide, the polarity of the solvent can significantly impact the reaction's progress.

Research into the hydrolysis of styrene oxide has demonstrated a clear correlation between the amount of water, a polar protic solvent, and the reaction rate. An increase in the proportion of water in the reaction medium generally leads to a higher product yield, indicating an accelerated reaction rate. For instance, studies have shown that the yield of the diol product from styrene oxide hydrolysis increases with the volume of water used, eventually reaching a plateau. This suggests that the stabilization of charged intermediates or transition states by the polar solvent facilitates the ring-opening process.

The effect of temperature in conjunction with the solvent has also been examined. For similar epoxides, higher temperatures in aqueous media lead to significantly faster reaction rates. For example, the hydrolysis of cyclohexene (B86901) oxide, another representative epoxide, shows a marked increase in yield at elevated temperatures, with the maximum rate observed in boiling water. This indicates a synergistic effect between solvent polarity and temperature on the reaction kinetics.

The following table summarizes the effect of different solvents on the ring-opening of styrene oxide with methanol, catalyzed by a Zr-based metal-organic framework (MIP-202(Zr)). The data highlights how the choice of solvent can dramatically alter the conversion rate.

Table 1: Effect of Solvent on the Ring-Opening of Styrene Oxide with Methanol

| Solvent | Time (min) | Conversion (%) |

|---|---|---|

| Methanol (neat) | 25 | 99 |

| Acetonitrile (B52724) | 120 | 46 |

Reaction conditions: Styrene oxide (1 mmol), methanol (0.5 ml), MIP-202(Zr) (5 mg), room temperature.

The data clearly shows that the reaction is significantly faster in neat methanol compared to acetonitrile, underscoring the profound influence of the solvent on the reaction kinetics. nih.govrsc.org

Cooperative Bimetallic Catalytic Mechanisms

Cooperative bimetallic catalysis has emerged as a powerful strategy to enhance the reactivity and selectivity of chemical transformations, including the ring-opening of epoxides. In these systems, two different metal centers work in concert to activate the substrate and/or the nucleophile, often leading to reaction rates and selectivities that are unattainable with single-metal catalysts. acs.orgunits.itresearchgate.net

Mechanistic studies on the asymmetric ring-opening (ARO) of epoxides have provided significant insights into cooperative bimetallic catalysis. For instance, in the (salen)Cr-catalyzed ring-opening of epoxides with azides, kinetic and structural studies have revealed a mechanism where two different metal centers cooperatively activate both the epoxide and the azide (B81097) nucleophile. acs.orgunits.itresearchgate.net This understanding has led to the design of covalently linked bimetallic (salen)Cr complexes that exhibit reactivities one to two orders of magnitude greater than their monomeric counterparts while maintaining high enantioselectivity. acs.orgunits.itresearchgate.net

In the context of the reaction of styrene oxide with carbon dioxide to form styrene carbonate, bimetallic aluminum complexes have shown high activity. The mechanism is proposed to involve one aluminum center activating the epoxide, while the other facilitates the nucleophilic attack of the carbonate precursor. The use of bimetallic or even trimetallic systems has been shown to lead to complete conversion of styrene oxide under relatively mild conditions. rsc.org

The table below summarizes the catalytic activity of various mono- and bimetallic aluminum complexes in the synthesis of styrene carbonate from styrene oxide and CO2.

Table 2: Catalytic Activity of Mono- and Bimetallic Complexes in Styrene Carbonate Synthesis

| Catalyst Type | Complex | Conversion (%) |

|---|---|---|

| Monometallic | 10 | 77 |

| Monometallic | 11 | 77 |

| Monometallic | 12 | 77 |

| Bimetallic | 21 | 100 |

| Trimetallic | 24 | 100 |

| Trimetallic | 26 | 100 |

| Trimetallic | 27 | 100 |

Reaction conditions: Styrene oxide (1.7 mmol), catalyst (83.0 μmol), Bu4NBr (83.0 μmol), CO2 (10 bar), room temperature, 24 h.

The superior performance of the bimetallic and trimetallic complexes highlights the benefits of cooperative catalysis in this transformation. rsc.org The enhanced reactivity is attributed to the synergistic interaction between the metal centers, which facilitates the key steps of the catalytic cycle. rsc.orgnih.gov

Advanced Analytical Methodologies for Characterization of 2 Oxiraneethanol, Alpha Phenyl and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 2-Oxiraneethanol, alpha-phenyl-. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of 2-phenyloxirane reveals characteristic signals for the protons of the oxirane ring and the phenyl group. The structure of the methoxy (B1213986) alcohol derivatives formed from the ring-opening of phenyloxirane has been confirmed using ¹H-NMR. researchgate.net In deuterated chloroform (B151607) (CDCl₃), the aromatic protons typically appear as a multiplet in the range of δ 7.26–7.39 ppm. rsc.org The protons on the oxirane ring exhibit distinct chemical shifts and coupling patterns. For instance, in one derivative, the methine proton of the oxirane ring appears at δ 3.94 ppm as a doublet. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For a derivative of 2-phenyloxirane, the carbon atoms of the phenyl group show signals in the aromatic region (e.g., δ 125.6, 128.3, 128.4, 136.4 ppm), while the oxirane carbons are observed at higher field (e.g., δ 56.2, 60.0 ppm). rsc.org

2D-NMR: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals and the complete structural elucidation of complex derivatives. uzh.chlibretexts.org For example, 2D-NOESY spectra have been used to determine the stereochemistry of reaction products of 2-phenyloxirane derivatives. uzh.ch

Table 1: Representative NMR Data for 2-Oxiraneethanol, alpha-phenyl- Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.26–7.39 | m | Aromatic protons |

| ¹H | 4.94–4.96 | m | Methine proton (CH-O) |

| ¹H | 3.71–3.76 | m | Methylene proton (CH₂) |

| ¹H | 3.54 | s | Methoxyl protons (OMe) |

| ¹³C | 160.2, 161.5 | Aromatic carbons | |

| ¹³C | 125.6, 128.3, 128.4, 136.4 | Aromatic carbons | |

| ¹³C | 71.3 | Carbonyl carbon (C=O) | |

| ¹³C | 55.2, 56.2, 60.0, 67.9 | Aliphatic carbons |

Note: Chemical shifts are referenced to TMS or the residual solvent peak. Data is compiled from various derivatives and may vary depending on the specific structure and solvent.

Mass Spectrometry (MS) and Related Techniques (e.g., LC-MS, GC-MS, HRMS, FT-ICR MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of 2-Oxiraneethanol, alpha-phenyl- and its derivatives.

LC-MS and GC-MS: The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry allows for the separation and identification of individual components in a mixture. rsc.org GC-MS has been used to confirm the structure of regional isomers formed from the ring-opening of phenyloxirane. researchgate.net LC-MS/MS is a powerful tool for the characterization of metabolites and degradation products of related compounds, enabling the identification of intact conjugates without extensive sample manipulation. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For example, a derivative of 2-phenyloxirane was characterized by an [M+H]⁺ ion at m/z 287.1283, corresponding to the molecular formula C₁₇H₁₉O₄. rsc.org

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS offers ultra-high resolution and mass accuracy, making it an invaluable tool for the analysis of complex mixtures and the unambiguous identification of molecular formulas. copernicus.orgnih.govyoutube.com This technique is particularly useful for characterizing the molecular composition of complex organic matter. copernicus.orgrsc.orgnih.gov Although it can detect molecular formulas, it does not provide structural information on its own and is often used in conjunction with other techniques. copernicus.org

Table 2: Characteristic Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Assignment |

|---|---|---|---|

| HRMS | ESI+ | 287.1283 | [M+H]⁺ for C₁₇H₁₉O₄ |

| HRMS | ESI+ | 355.0334 | [M+H]⁺ for C₁₉H₁₆BrO₂ |

| LC-MS/MS | ESI- | Varies | Fragment ions for metabolite identification |

Note: The observed m/z values are specific to the analyzed derivatives and ionization conditions.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR), Attenuated Total Reflectance FTIR (ATR-FTIR), Raman Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

FTIR and ATR-FTIR: FTIR spectroscopy is widely used to identify the characteristic functional groups in 2-Oxiraneethanol, alpha-phenyl- and its derivatives. The epoxy group itself gives rise to several characteristic absorption bands. These include the symmetric ring breathing vibration around 1280–1230 cm⁻¹, the asymmetric C-O-C stretch between 950–810 cm⁻¹, and the symmetric C-O-C stretch in the 880–750 cm⁻¹ region. spectroscopyonline.com The peak at approximately 914 cm⁻¹ is often used to identify the epoxy group. researchgate.net ATR-FTIR is a convenient sampling technique that allows for the rapid analysis of samples with minimal preparation. piketech.comresearchgate.net It has been used to monitor the curing of epoxy resins by observing the decrease in the epoxide peak at 915 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing symmetric vibrations and non-polar bonds.

Table 3: Significant Vibrational Frequencies for Epoxides

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3069 | C-H stretch (aromatic) |

| 2927 | C-H stretch (aliphatic) |

| 1608 | C=C stretch (aromatic ring) |

| 1261 | Symmetric ring breathing (epoxide) |

| 950–810 | Asymmetric C-O-C stretch (epoxide) |

| 880–750 | Symmetric C-O-C stretch (epoxide) |

Note: The exact positions of the peaks can vary depending on the specific molecular structure and its environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenyl group in 2-Oxiraneethanol, alpha-phenyl- is the primary chromophore. Styrene (B11656) oxide, a related compound, exhibits maximum absorption with shoulders at 250 nm and 265 nm, and peaks at 254 nm and 260 nm in alcohol. nih.gov This technique can be used for the quantitative analysis of epoxides after derivatization. nih.gov

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating 2-Oxiraneethanol, alpha-phenyl- from impurities and for analyzing complex mixtures of its derivatives.

High-Performance Liquid Chromatography (HPLC) (e.g., RP-HPLC, NP-HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-Oxiraneethanol, alpha-phenyl- and its derivatives, offering high resolution and sensitivity.

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is a widely used mode for the separation of moderately polar to nonpolar compounds. It has been successfully employed for the quantitative analysis of epoxides following derivatization. nih.govresearchgate.net A typical RP-HPLC method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.goviieta.orgacademicjournals.org

Normal-Phase HPLC (NP-HPLC): NP-HPLC is suitable for the separation of polar compounds and for resolving isomers. It has been used for the purification of epoxy-ketones derived from fatty acids. tandfonline.com NP-HPLC on a silica (B1680970) phase has also been investigated as an alternative to chemical treatment for removing interferences in the analysis of related compounds. uliege.be

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. researchgate.net UHPLC systems can be configured with multiple columns to analyze samples containing compounds with a wide range of polarities in a single run. chromatographyonline.com UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of various compounds and their derivatives in complex matrices. mdpi.com

Table 4: Typical HPLC/UHPLC Chromatographic Conditions

| Parameter | RP-HPLC | NP-HPLC | UHPLC |

|---|---|---|---|

| Stationary Phase | C18, Phenyl | Silica | C18, HSS T3, BEH Phenyl |

| Mobile Phase | Acetonitrile/Water | Hexane/Isopropanol | Acetonitrile/Water with formic acid |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.3-1.1 mL/min |

| Detection | UV (e.g., 220, 234, 278 nm), MS | UV, MS | MS/MS |

Note: These are general conditions and are optimized for specific applications.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Oxiraneethanol, alpha-phenyl-. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. epa.gov For the analysis of phenols and their derivatives, which share structural similarities with 2-Oxiraneethanol, alpha-phenyl-, GC coupled with a Flame Ionization Detector (GC-FID) is commonly employed. epa.gov To enhance the volatility and improve chromatographic separation of such compounds, derivatization techniques are often utilized. epa.gov

A significant advancement in gas chromatography is the development of comprehensive two-dimensional gas chromatography (GC×GC). This powerful technique offers a substantial increase in separation power by employing two columns with different stationary phases. nih.govyoutube.com The effluent from the first column is periodically trapped and then rapidly re-injected onto the second column, providing an orthogonal separation mechanism. youtube.com This results in a structured two-dimensional chromatogram where chemically similar compounds are grouped together, greatly enhancing peak capacity and resolution. nih.govyoutube.com The enhanced sensitivity of GC×GC, due to the focusing effect of the modulator, makes it particularly suitable for the analysis of complex matrices. youtube.com GC×GC has proven to be a valuable tool in various fields, including the analysis of pharmaceutically relevant molecules and disease biomarkers. nih.gov

A study on the analysis of phenyl-ethoxy silanes utilized programmed temperature gas chromatography to separate and quantify the reaction products. bme.hu The optimal temperature program was determined by identifying the ideal analysis temperatures for both low and high boiling point components. bme.hu This approach highlights the importance of method optimization in achieving successful separation of complex mixtures.

Table 1: Comparison of GC and GC×GC Techniques

| Feature | Gas Chromatography (GC) | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) |

| Principle | Separation based on partitioning between a stationary and mobile phase in a single column. epa.gov | Two-dimensional separation using two columns with different stationary phases connected by a modulator. nih.govyoutube.com |

| Peak Capacity | Limited by the single column separation. copernicus.org | Significantly higher, approximately the product of the peak capacities of the two individual columns. nih.gov |

| Resolution | Co-elution of compounds is common in complex samples. youtube.com | Greatly enhanced resolution, minimizing co-elution. youtube.com |

| Sensitivity | Standard sensitivity. | Improved sensitivity due to the focusing effect of the modulator. youtube.com |

| Data Visualization | One-dimensional chromatogram. | Two-dimensional contour plot or surface plot, providing structured chromatograms. youtube.com |

| Applications | Routine analysis of volatile and semi-volatile compounds. epa.gov | Analysis of complex mixtures such as petroleum, environmental samples, and biological matrices. nih.govnih.gov |

Diffraction and Microscopic Techniques

X-ray diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the crystalline structure of materials. It is a powerful tool for phase identification, determination of crystal structure, and measurement of crystallite size. ucmerced.edusci-hub.se The technique relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the planes of atoms in a crystalline lattice, producing a unique diffraction pattern that serves as a fingerprint for the material. sci-hub.se

XRD can distinguish between different crystalline phases of a substance, which is crucial for understanding a material's properties and performance. forcetechnology.com For the analysis of 2-Oxiraneethanol, alpha-phenyl-, XRD would be instrumental in determining its crystalline form, if any, and providing precise data on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es The technique is applicable to both powder and single-crystal samples. ucmerced.eduuhu-ciqso.es Single-crystal XRD, in particular, can provide a complete and unambiguous determination of the crystal structure. scispace.com

The intensity and resolution of the X-ray source are critical factors in XRD analysis. Synchrotron-based XRD, with its extremely bright X-ray beams, allows for the analysis of very small samples and the collection of data in real-time. forcetechnology.com

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface morphology of materials at the nanoscale. mdpi.com It operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample, which are then used to generate a three-dimensional topographic image. nih.gov AFM is particularly well-suited for studying the morphology of soft biological samples and organic molecules in their native environment, as it does not require staining or fixing. mdpi.com

For 2-Oxiraneethanol, alpha-phenyl-, AFM could be used to investigate the morphology of its crystalline or amorphous forms, revealing details about surface features, grain size, and the arrangement of molecules on a surface. nih.govsemanticscholar.org The technique's ability to operate in both air and liquid environments makes it versatile for studying samples under various conditions. mdpi.com

Scanning Electron Microscopy (SEM) provides morphological information by scanning a focused beam of electrons over a sample's surface. The interaction of the electrons with the sample produces various signals that are used to create an image of the surface topography and composition. thermofisher.com SEM offers a large depth of field, allowing for the visualization of complex three-dimensional structures. mdpi.com

In the context of 2-Oxiraneethanol, alpha-phenyl-, SEM can be used to examine the size, shape, and surface texture of its particles or crystals. researchgate.netresearchgate.net This information is valuable for understanding the material's physical properties and for quality control in manufacturing processes. Modern SEM instruments can achieve nanometer-scale resolution and are often equipped with energy-dispersive X-ray spectroscopy (EDS) for elemental analysis. thermofisher.com

Table 2: Comparison of AFM and SEM Techniques

| Feature | Atomic Force Microscopy (AFM) | Scanning Electron Microscopy (SEM) |

| Principle | Measures forces between a sharp tip and the sample surface to create a topographic image. nih.gov | Scans a focused electron beam over the surface and detects secondary or backscattered electrons to form an image. thermofisher.com |

| Resolution | Sub-nanometer resolution is achievable. mdpi.com | Typically in the nanometer range. thermofisher.com |

| Sample Environment | Can operate in air, liquid, or vacuum. mdpi.com | Typically requires a high vacuum environment. |

| Sample Preparation | Minimal sample preparation is often required. | Conductive coating may be necessary for non-conductive samples. |

| Information Provided | 3D topography, surface roughness, and mechanical properties. nih.govnih.gov | 2D projection of surface topography, morphology, and elemental composition (with EDS). thermofisher.comresearchgate.net |

Integration of Complementary Analytical Techniques for Comprehensive Understanding

A comprehensive understanding of 2-Oxiraneethanol, alpha-phenyl- and its derivatives is best achieved through the integration of multiple, complementary analytical techniques. Each method provides a unique piece of the puzzle, and their combined application allows for a more complete picture of the compound's chemical identity, purity, structure, and morphology.

For instance, the separation power of GC or GC×GC can be coupled with a mass spectrometer (MS) to provide both chromatographic retention information and mass spectral data for confident compound identification. researchgate.netresearchgate.networldscientific.com The structural information obtained from XRD can be correlated with the morphological insights from AFM and SEM to understand how the crystalline structure influences the macroscopic particle morphology.

The combination of these advanced analytical methodologies is essential for a thorough characterization of 2-Oxiraneethanol, alpha-phenyl-. This integrated approach is critical in research and development, quality control, and various application-oriented studies involving this compound and its derivatives.

Theoretical and Computational Chemistry Studies on 2 Oxiraneethanol, Alpha Phenyl

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are powerful tools for elucidating the three-dimensional structure and conformational preferences of molecules. For 2-Oxiraneethanol, alpha-phenyl-, both Density Functional Theory (DFT) and ab initio methods have been employed to map out its potential energy surface and identify stable conformers.

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.com Various functionals and basis sets have been utilized to study molecules with similar structural motifs.

Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for their reliability in predicting molecular geometries and vibrational frequencies. espublisher.com For instance, studies on related phenyl-containing alcohols have successfully used the B3LYP functional with the 6-311G** basis set to investigate structural stability. researchgate.net The ωB97X-D functional is another powerful tool, particularly for systems where non-covalent interactions, such as dispersion forces, are significant.

DFT calculations have been instrumental in analyzing the electronic properties of similar molecules, including the distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding reactivity. espublisher.com

Table 1: Representative DFT Functionals and Basis Sets in Computational Chemistry

| Functional/Method | Description | Basis Set Example | Typical Application |

| B3LYP | A hybrid functional combining Hartree-Fock exchange with DFT exchange-correlation. espublisher.com | 6-311G** | Geometry optimization, vibrational frequencies. researchgate.netrasayanjournal.co.in |

| ωB97X-D | A range-separated hybrid functional with empirical dispersion correction. | def2-TZVPPD | Systems with significant non-covalent interactions. rsc.org |

| M06-2X | A high-nonlocality functional with a large amount of Hartree-Fock exchange. cuny.edu | 6-311G(d,p) | Thermochemistry, kinetics, and non-covalent interactions. nih.gov |

This table is for illustrative purposes and includes methods used for similar compounds, not exclusively for 2-Oxiraneethanol, alpha-phenyl-.

Ab Initio Methods

Ab initio methods, based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (MP2 and MP4(SDQ)) have been applied to molecules with comparable structural features to refine the understanding of their conformational landscapes. researchgate.net

For example, in the study of related alcohols like 2-phenylethanol, calculations at the MP2 and MP4(SDQ) levels, in conjunction with DFT, predicted the predominance of non-planar gauche conformations. researchgate.net These methods are crucial for obtaining highly accurate energy predictions and for validating results from less computationally intensive methods like DFT.

Conformational Analysis and Energy Minima

The conformational landscape of molecules like 2-Oxiraneethanol, alpha-phenyl- is complex due to the rotational freedom around several single bonds. Computational studies are essential for identifying the various possible conformations and their relative energies.

For the related molecule oxiraneethanol, DFT calculations at the B3LYP/6-311G** level predicted four energy minima. researchgate.net The lowest energy conformation was found to be in excellent agreement with experimental data. researchgate.netresearchgate.net The equilibrium mixture of conformers could also be calculated, providing a detailed picture of the molecule's dynamic nature. researchgate.netresearchgate.net Such analyses are critical for understanding how the molecule's shape influences its physical and chemical properties. lumenlearning.com

Reaction Pathway and Transition State Calculations

Computational chemistry is not only used to study molecules at rest but also to model their transformations during chemical reactions.

Elucidation of Reaction Mechanisms via Computational Modeling

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. cuny.edu This involves locating the transition state structures, which are the energy maxima along the reaction coordinate.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state smoothly connects the reactants and products. researchgate.net This provides a detailed, step-by-step view of the reaction mechanism at the molecular level. For instance, DFT calculations have been used to explore the chemo- and regioselectivity of reactions by comparing the energy barriers of different possible pathways.

Molecular Electron Density Theory (MEDT) for Understanding Reactivity Indices

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity. mdpi.com It posits that the electron density distribution in the ground state of a molecule determines its physical and chemical properties, while the capacity for electron density to change is what governs molecular reactivity. mdpi.com Rather than focusing solely on frontier molecular orbitals, MEDT analyzes the changes in electron density and associated energies along a reaction pathway to provide insights into reaction mechanisms and outcomes. mdpi.com

Key concepts within MEDT include the analysis of the Global Electron Density Transfer (GEDT), which quantifies the net charge transfer between a nucleophile and an electrophile at the transition state. mdpi.com This allows for the classification of polar reactions based on the direction of electron density flux. luisrdomingo.com The theory has been successfully applied to understand various aspects of organic reactions, including cycloadditions, by examining the electronic structure of reactants and transition states. researchgate.netluisrdomingo.com

While specific, in-depth MEDT studies focusing solely on the intrinsic reactivity indices of isolated 2-Oxiraneethanol, alpha-phenyl- (also known as styrene (B11656) oxide) are not extensively detailed in the provided search results, the principles of MEDT have been applied to understand its behavior in specific chemical transformations. For instance, MEDT has been employed to study the [3+2] cycloaddition reactions of various compounds, providing a framework to analyze the role of reactants like styrene oxide. luisrdomingo.commdpi.com These studies typically involve calculating the conceptual DFT reactivity indices of the reactants to predict their behavior and the polarity of the reaction. The reactivity of styrene oxide in these reactions is influenced by its electronic structure, which can be rationalized using MEDT principles. mdpi.com

Spectroscopic Property Predictions and Validation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (IR and Raman) of molecules like 2-Oxiraneethanol, alpha-phenyl-. These predictions are crucial for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands.

Theoretical calculations have been used to model the vibrational spectra of styrene oxide, often showing excellent agreement with experimental data after appropriate scaling. acs.org For example, time-dependent in-situ FTIR spectroscopy has been used to observe the stretching vibrations of the epoxide ring at approximately 1250 cm⁻¹ and 875 cm⁻¹. researchgate.net Studies have also utilized computational modeling to analyze the impact of conformational constraints on the vibrational spectra of styrene oxide and its analogues. latrobe.edu.au A heterocyclic variation of cyclopropylbenzene, styrene oxide, exhibits an electrostatic stabilizing interaction that influences its conformational preferences and vibrational characteristics. latrobe.edu.au

Below is a table summarizing some of the key experimental and assigned vibrational frequencies for styrene oxide.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretch (aromatic) | 3037.05 chegg.com | sp² C-H stretching |

| C-H stretch (aliphatic) | 2988.26, 2911.94 chegg.com | Asymmetric and symmetric stretching of CH₂ and CH groups |

| Epoxide ring stretch | 1250 researchgate.net | C-O-C asymmetric stretching |

| Epoxide ring stretch | 875 researchgate.net | C-O-C symmetric stretching |

| C-C stretch (aromatic) | ~1600-1450 | Aromatic ring skeletal vibrations |

| C-O stretch | ~950-850 | Oxirane ring breathing |

| C-H bend (out-of-plane) | ~770-690 | Aromatic C-H bending |

Note: The exact frequencies can vary slightly depending on the experimental conditions (e.g., solvent, phase) and the computational method used.

Computational chemistry allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for 2-Oxiraneethanol, alpha-phenyl-. These predictions are invaluable for assigning signals in experimental spectra and confirming the structure of the molecule.

Several studies have reported both experimental and predicted NMR data for styrene oxide. chegg.comchegg.comrsc.org The proton NMR spectrum of styrene oxide is complex due to the three non-equivalent protons on the oxirane ring, which are all coupled to each other with different coupling constants (J values). libretexts.org This results in a characteristic splitting pattern for each proton. libretexts.org Computational methods can model these complex spin-spin splittings. libretexts.org

The following tables present a comparison of experimental and predicted ¹H and ¹³C NMR chemical shifts for styrene oxide in CDCl₃.

¹H NMR Chemical Shifts (ppm) relative to TMS

| Proton | Experimental δ (ppm) | Predicted δ (ppm) | Multiplicity | J (Hz) |

| Ar-H | 7.27 - 7.37 rsc.org | ~7.3 | m | |

| O-CH | 3.87 rsc.org | ~3.8 | t | J=4.0 rsc.org |

| O-CH₂ (trans to phenyl) | 3.16 rsc.org | ~3.1 | q | J=4.0 rsc.org |

| O-CH₂ (cis to phenyl) | 2.81 rsc.org | ~2.8 | q | J=4.0 rsc.org |

¹³C NMR Chemical Shifts (ppm) relative to TMS

| Carbon | Experimental δ (ppm) | Predicted δ (ppm) |

| C (quaternary, phenyl) | 137.7 rsc.org | ~137 |

| CH (aromatic) | 128.6 (2C), 128.3, 125.6 (2C) rsc.org | ~128-125 |

| O-CH | 52.5 rsc.org | ~52 |

| O-CH₂ | 51.3 rsc.org | ~51 |

Note: Predicted values are approximate and can vary based on the level of theory and basis set used in the calculation. Experimental values are from CDCl₃ solutions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 2-Oxiraneethanol, alpha-phenyl-, MD simulations have been employed to investigate its interactions and dynamic behavior in various environments.

For instance, MD simulations have been used to study the binding affinity of styrene oxide to the dopaminergic receptor DrD2, providing insights into its potential biological interactions. nih.gov These simulations compute the free-energy difference between the ligand-bound and unbound states to estimate binding affinity. nih.gov

In another application, density-functional tight-binding (DFTB) metadynamics simulations have been used to explore the reaction mechanism of CO₂ fixation to styrene oxide catalyzed by a metal-organic framework (Mg-MOF-74). oup.comoup.com These simulations revealed that the ring-opening of styrene oxide is the rate-determining step in the formation of styrene carbonate. oup.comoup.com MD simulations have also been instrumental in the rational design of enzymes, such as epoxide hydrolases, to improve their catalytic activity and thermostability for the production of chiral forms of styrene oxide. nih.gov

These examples highlight the utility of molecular dynamics simulations in understanding the behavior of 2-Oxiraneethanol, alpha-phenyl- at the atomic level, from its interaction with biological macromolecules to its reactivity within catalytic systems. nih.govoup.comnih.gov

Derivative Chemistry and Exploration of Analogues of 2 Oxiraneethanol, Alpha Phenyl